Methylene Spacer Adds One Rotatable Bond and ~14 Da Molecular Weight Relative to the Direct Ether Analog
The target compound incorporates a benzylic methylene spacer between the furan ring and the 4-bromophenoxy oxygen, in contrast to 5-(4-bromophenoxy)furan-2-carboxylic acid (CAS 73420-68-5), which connects the two aromatic rings via a direct ether bond. This structural difference increases the molecular weight from 283.08 to 297.10 g/mol (+14.02 Da), adds one rotatable bond (4 vs. 3), and extends the overall molecular length. The increased flexibility and altered electron-density distribution can influence both the compound's binding pose in biological targets and its reactivity in cross-coupling reactions [1][2].
| Evidence Dimension | Molecular weight and rotatable bond count |
|---|---|
| Target Compound Data | MW 297.10 g/mol; 4 rotatable bonds (C12H9BrO4) |
| Comparator Or Baseline | 5-(4-Bromophenoxy)furan-2-carboxylic acid (CAS 73420-68-5): MW 283.08 g/mol; 3 rotatable bonds (C11H7BrO4) |
| Quantified Difference | +14.02 Da (MW); +1 rotatable bond |
| Conditions | Computed molecular descriptors (PubChem/Cactvs) |
Why This Matters
A procurement decision based on the direct ether analog would deliver a compound with different conformational sampling and molecular volume, potentially compromising SAR continuity in lead-optimization campaigns.
- [1] PubChem Compound Summary for CID 4431041, 5-(4-Bromophenoxymethyl)furan-2-carboxylic acid. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/74556-58-4 View Source
- [2] MDFCW, 5-(4-Bromophenoxy)-2-furoic acid, CAS 73420-68-5, molecular formula C11H7BrO4, MW 283.08. https://mdfcw.com View Source
